molecular formula C26H14O2 B14619328 [3,3'-Bi-1H-phenalene]-1,1'-dione CAS No. 58941-00-7

[3,3'-Bi-1H-phenalene]-1,1'-dione

Cat. No.: B14619328
CAS No.: 58941-00-7
M. Wt: 358.4 g/mol
InChI Key: WSWAFKSNTJVLEN-UHFFFAOYSA-N
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Description

[3,3'-Bi-1H-phenalene]-1,1'-dione is a fused aromatic system comprising two phenalene units connected at the 3,3'-positions, each bearing a ketone group at the 1-position. This structure confers unique electronic properties due to its extended π-conjugation and electron-deficient dione moieties. This article compares its hypothetical properties with structurally or functionally related compounds, leveraging existing research on analogous systems.

Properties

CAS No.

58941-00-7

Molecular Formula

C26H14O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-(3-oxophenalen-1-yl)phenalen-1-one

InChI

InChI=1S/C26H14O2/c27-23-13-21(17-9-1-5-15-7-3-11-19(23)25(15)17)22-14-24(28)20-12-4-8-16-6-2-10-18(22)26(16)20/h1-14H

InChI Key

WSWAFKSNTJVLEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)C4=CC(=O)C5=CC=CC6=C5C4=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bi-1H-phenalene]-1,1’-dione typically involves the coupling of two phenalene units. One common method is the oxidative coupling of phenalene derivatives using reagents such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of [3,3’-Bi-1H-phenalene]-1,1’-dione may involve large-scale oxidative coupling processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bi-1H-phenalene]-1,1’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenalene compounds.

Scientific Research Applications

Chemistry

In chemistry, [3,3’-Bi-1H-phenalene]-1,1’-dione is used as a building block for the synthesis of more complex polycyclic aromatic compounds. It is also studied for its electronic properties and potential use in organic semiconductors.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.

Industry

In the industrial sector, [3,3’-Bi-1H-phenalene]-1,1’-dione is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism by which [3,3’-Bi-1H-phenalene]-1,1’-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer activity. Additionally, it can modulate the activity of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoindigo-Based Derivatives (S10 and S11)

highlights two isoindigo derivatives, S10 and S11, which share the electron-accepting dione core but differ in donor groups:

  • S10: Triphenylamine donors.
  • S11: Carbazole donors.

Key findings from ultraviolet-visible (UV-Vis) absorption studies:

Property S10 (Triphenylamine) S11 (Carbazole)
λmax (nm) 650 610
Optical Band Gap (eV) 1.75 1.92
Intramolecular Charge Transfer (ICT) Enhanced Moderate

Analysis :

  • Triphenylamine in S10 enhances ICT and reduces the optical band gap compared to carbazole in S11 due to stronger electron-donating capacity .
  • Hypothesis for [3,3'-Bi-1H-phenalene]-1,1'-dione : Its larger aromatic system may further lower the band gap (<1.5 eV estimated) and redshift absorption compared to isoindigo derivatives, making it suitable for near-infrared optoelectronics.
Spiro-Dione Systems ()

A 2017 patent describes spiro[indole-3,2'-pyrrole]-diones as inhibitors of p53-MDM2 protein interactions. While structurally distinct from biphenalene-diones, these compounds share a dione motif critical for π-π stacking and hydrogen bonding.

Property Spiro-Diones [3,3'-Bi-1H-phenalene]-1,1'-dione (Hypothetical)
Core Structure Spirocyclic Bicyclic fused aromatic
Primary Application Biological inhibition Optoelectronics (predicted)
Electron Deficiency Moderate High (due to dual diones)

Analysis :

  • Spiro-diones leverage conformational rigidity for bioactivity, whereas biphenalene-diones prioritize planar conjugation for charge transport .

Research Implications and Limitations

  • Donor-Acceptor Engineering: The performance of [3,3'-Bi-1H-phenalene]-1,1'-dione in devices could surpass isoindigo derivatives if paired with optimized donors (e.g., stronger donors like diketopyrrolopyrrole).
  • Synthetic Challenges : Its synthesis may require advanced cross-coupling techniques due to steric hindrance at the 3,3'-positions.
  • Data Gaps : Experimental validation of optical/electronic properties is critical, as current comparisons rely on extrapolation.

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